1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole” is structurally similar to Rufinamide . Rufinamide is a triazole derivative that is structurally dissimilar to other marketed antiepileptic drugs .
Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not available in the retrieved data. Rufinamide, a structurally similar compound, has been studied for its stability under alkaline conditions .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The study by Dalinger et al. (2013) demonstrates the synthesis and reactivity of nitropyrazole derivatives, providing foundational knowledge for the manipulation of "1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole" in various chemical contexts. Their research outlines how nitropyrazoles can undergo nucleophilic substitution, offering a pathway for creating diverse derivatives with potential applications in material science and organic synthesis (Dalinger et al., 2013).
Charge-Transfer Chemistry
Adam et al. (2021) explored the charge-transfer chemistry of fluorine-containing pyrazoline derivatives, highlighting the importance of these compounds in the development of new materials with specific electronic properties. Their work provides insights into the interactions between "this compound" derivatives and π-acceptors, which could be crucial for applications in organic electronics and photovoltaics (Adam et al., 2021).
Catalysis
The research by Zhou et al. (2008) on dinickel(II) complexes with bis(N-heterocyclic carbene) ligands, including pyrazolate derivatives, underscores the catalytic potential of these complexes. Their work suggests that "this compound" could be a precursor or ligand in catalytic systems, particularly for coupling reactions, which are pivotal in pharmaceutical synthesis and material science (Zhou et al., 2008).
Photophysical Applications
Yang et al. (2005) investigated heteroleptic cyclometalated iridium(III) complexes displaying blue phosphorescence, where pyrazole derivatives play a key role. This study hints at the potential of "this compound" derivatives in the development of phosphorescent materials for use in organic light-emitting diodes (OLEDs) and other photonic devices (Yang et al., 2005).
Mécanisme D'action
Target of Action
A structurally similar compound, rufinamide, is known to targetsodium channels
Mode of Action
Rufinamide, a structurally similar compound, is known to stabilize the inactive state of sodium channels, thus adequately closing the ion channels . This action prolongs the refractory period of voltage-dependent sodium channels, making neurons less likely to fire .
Pharmacokinetics
Rufinamide is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1 .
Result of Action
If this compound acts similarly to rufinamide, it could potentially reduce neuronal excitability by stabilizing the inactive state of sodium channels .
Action Environment
Rufinamide, a structurally similar compound, is known to undergo alkaline degradation . This suggests that pH could be an important environmental factor influencing the stability of this compound.
Propriétés
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(13-14)15(16)17/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXNTJZXJZRACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=CC(=N2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.